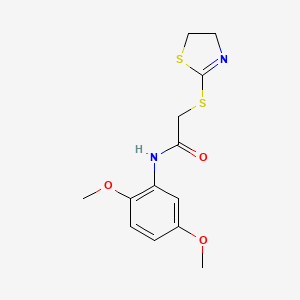
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea, also known as DPTU, is a chemical compound that belongs to the class of thioureas. It is widely used in scientific research for its various applications in the fields of biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea is not fully understood. However, it is believed to act as a thiourea-based inhibitor of enzymes such as carbonic anhydrase and xanthine oxidase. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the level of uric acid in the blood, which is beneficial for the treatment of gout. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea in lab experiments is its high solubility in organic solvents, which makes it easy to handle. This compound is also relatively stable and can be stored for extended periods of time. However, one of the limitations of using this compound is its toxicity, which can be harmful to living organisms. Therefore, caution should be exercised when handling this compound.
将来の方向性
There are several future directions for the use of N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea in scientific research. One potential application is in the development of new anticancer drugs. This compound has been shown to inhibit the growth of cancer cells, and further research may lead to the development of more effective anticancer drugs. Another potential application is in the development of new corrosion inhibitors for steel in acidic media. This compound has been shown to be effective as a corrosion inhibitor, and further research may lead to the development of more efficient inhibitors.
Conclusion:
In conclusion, this compound is a chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new drugs and corrosion inhibitors, which may have significant benefits for society.
合成法
The synthesis of N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea involves the reaction between 2,4-dimethylphenyl isothiocyanate and 2-phenylethylamine. The reaction is carried out in anhydrous ethanol under reflux conditions. The resulting this compound is then purified by recrystallization from ethanol.
科学的研究の応用
N-(2,4-dimethylphenyl)-N'-(2-phenylethyl)thiourea has been extensively used in scientific research for its various applications. It has been used as a reagent for the determination of trace amounts of copper in biological samples. This compound has also been used as a corrosion inhibitor for steel in acidic media. In addition, this compound has been used as a ligand for the preparation of metal complexes.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2S/c1-13-8-9-16(14(2)12-13)19-17(20)18-11-10-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAMCCOHFUWSHGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B5785963.png)
![N-[2-(acetylamino)phenyl]-2,2-dichloroacetamide](/img/structure/B5785971.png)


![9-hydroxy-N'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-9H-fluorene-9-carbohydrazide](/img/structure/B5785993.png)
![2-mercapto-3-(2-methoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5786018.png)
![N-[4-(cyanomethyl)phenyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5786022.png)

![1-[(1,3-thiazol-2-ylamino)methyl]-2-naphthol](/img/structure/B5786039.png)
![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)

![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)
![4-methoxy-2-[(2-methyl-1H-benzimidazol-1-yl)methyl]benzaldehyde](/img/structure/B5786072.png)
![N-[2-(acetylamino)phenyl]-3,4-dichlorobenzamide](/img/structure/B5786077.png)